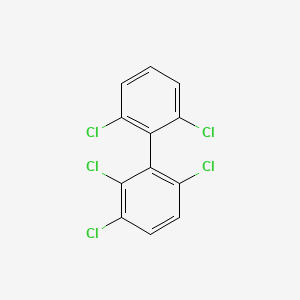

2,2',3,6,6'-Pentachlorobiphenyl

Description

Properties

IUPAC Name |

1,2,4-trichloro-3-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFGAXUIQVKBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074216 | |

| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-54-9 | |

| Record name | 1,1′-Biphenyl, 2,2′,3,6,6′-pentachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73575-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,6,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K42VE4HVAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Cycling of 2,2 ,3,6,6 Pentachlorobiphenyl

Distribution and Partitioning Across Environmental Compartments

The environmental distribution of 2,2',3,6,6'-Pentachlorobiphenyl is governed by its distinct physicochemical properties, which dictate its movement and partitioning between the atmosphere, water, soil, and biota. As a moderately chlorinated PCB, its properties facilitate both long-range transport and significant partitioning into solid and organic phases.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅Cl₅ | |

| Molecular Weight | 326.4 g/mol | cdc.gov |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.34 | eurjchem.com |

| Water Solubility | Low (decreases with chlorination) | cdc.govnih.gov |

| Vapor Pressure | Low (decreases with chlorination) | wikipedia.orgnih.gov |

| Henry's Law Constant (H) | Varies with temperature | henrys-law.orgresearchgate.net |

Atmospheric Transport and Deposition Mechanisms

The atmosphere is a primary pathway for the global transport of PCBs, particularly for congeners with a moderate number of chlorine atoms like this compound. wikipedia.org These compounds can volatilize from contaminated surfaces, such as soils and water bodies, and enter the atmosphere. nih.gov The rate of volatilization is influenced by factors like temperature and the compound's Henry's Law constant, which describes the partitioning between air and water. nih.govresearchgate.net Once in the atmosphere, PCBs can exist in the vapor phase or adsorbed to particulate matter. wikipedia.org

This atmospheric mobility allows for long-range transport, distributing the compound far from its original sources to remote regions. wikipedia.org Deposition back to terrestrial and aquatic surfaces occurs through two main mechanisms:

Wet Deposition: The removal of the compound from the atmosphere through precipitation (rain or snow).

Dry Deposition: The settling of particle-bound PCBs and the direct gaseous exchange with surfaces. cdnsciencepub.com

Atmospheric concentrations of PCBs are generally lowest in rural areas and highest in urban and industrial centers. wikipedia.org The environmental fate of atmospheric PCBs can also involve degradation by hydroxyl radicals, although this process is slow for chlorinated compounds. wikipedia.org

Aquatic Ecosystems: Sediment-Water Interfacial Dynamics

In aquatic environments, the behavior of this compound is dominated by its hydrophobicity, as indicated by its high octanol-water partition coefficient (Log Kₒw). wikipedia.orgeurjchem.com This property means it has a very low solubility in water and a strong tendency to partition out of the water column and adsorb to organic matter and sediments. wikipedia.orgoregon.gov

The sediment-water interface is a critical zone for this compound. The majority of the PCB mass in an aquatic system is typically found in the bottom sediments. oregon.gov The partitioning behavior is described by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment (Koc). nj.govlakecleanup.com

| Partition Coefficient | Log Value | Reference |

| Log Kₒw (Octanol-Water) | 6.34 | eurjchem.com |

| Log Kₒc (Organic Carbon-Water) | ~5.9 - 6.5 (Estimated for Penta-CBs) | lakecleanup.com |

| Log Kₚ (Sediment-Water) | ~6.2 - 7.1 (For PCB-180, a hepta-CB) | nih.gov |

Sediments act as both a sink and a potential secondary source of this compound. While burial can sequester the contaminant, processes like bioturbation (mixing by organisms) and resuspension due to currents and tides can reintroduce it into the water column, making it available to aquatic organisms. researchgate.net Highest sediment PCB concentrations are typically found near urban and industrial areas. researchgate.net

Terrestrial Environments: Soil Contamination and Persistence

Similar to aquatic sediments, soils act as a major reservoir for this compound due to its strong binding affinity for soil organic matter. ceon.rsnm.gov This strong adsorption, quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), limits its mobility and leaching into groundwater. nj.govnm.gov However, transport to surface waters can occur through the erosion of contaminated soil particles during runoff events. oregon.gov

The persistence of this compound in soil is high due to its resistance to biological and chemical degradation. ceon.rs The general rule is that the difficulty and rate of decomposition decrease as the number of chlorine atoms in the molecule increases. ceon.rs Soil concentrations can vary widely, with elevated levels often found in industrial areas or sites where PCB-containing materials were used or disposed of.

Environmental Fate Processes Affecting this compound

Once released into the environment, this compound is subject to processes that determine its ultimate fate, including its uptake and accumulation in living organisms and its magnification through food webs.

Bioaccumulation Kinetics and Equilibrium in Biota

Bioaccumulation refers to the net accumulation of a chemical by an organism from all exposure routes, including water, food, and sediment. nih.gov For hydrophobic compounds like this compound, uptake is often faster than elimination, leading to concentrations in the organism that are much higher than in the surrounding environment. tandfonline.com Its lipophilic nature causes it to accumulate in the fatty tissues of organisms. tandfonline.com

The potential for a chemical to be taken up from the water is described by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water at equilibrium. tandfonline.comwikipedia.org The Bioaccumulation Factor (BAF) is a more comprehensive measure that includes uptake from all environmental sources, including diet. tandfonline.comwikipedia.org High Log Kₒw values are strong indicators of a high potential for bioaccumulation. Regulatory bodies often use BCF or BAF values to classify the bioaccumulative potential of substances, with BAF values greater than 5,000 indicating a "very bioaccumulative" substance. wikipedia.org

Due to its high lipophilicity (Log Kₒw of 6.34), this compound is expected to have a high bioaccumulation potential. eurjchem.com

Biomagnification Along Aquatic and Terrestrial Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. wikipedia.org This occurs when a chemical is persistent, bioaccumulative, and not easily metabolized or excreted. Organisms at the top of the food web consume prey containing the contaminant, leading to a stepwise increase in their own body burden. wikipedia.org

The Trophic Magnification Factor (TMF) is a metric used to quantify biomagnification across a food web. It is calculated from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic level of the organisms sampled. mdpi.comsfu.ca A TMF value greater than 1 indicates that the chemical is biomagnifying. mdpi.comresearchgate.net

Given its persistence and high bioaccumulation potential, this compound is expected to biomagnify. Studies on other pentachlorobiphenyls and PCBs in general consistently show TMFs greater than 1 in various aquatic food webs. mdpi.comresearchgate.net For example, TMFs for legacy organochlorine compounds like PCBs are often greater than 2 in lake fish communities. mdpi.com This indicates that top predators, such as large fish, marine mammals, and birds, are likely to accumulate the highest concentrations of this compound. wikipedia.org

Environmental Persistence and Degradation Resistance of Highly Chlorinated Congeners

Highly chlorinated polychlorinated biphenyls (PCBs), including the pentachlorobiphenyl group to which this compound belongs, are characterized by their significant environmental persistence. wikipedia.orgwikipedia.org This resistance to degradation is a key factor in their widespread distribution and long-term presence in various environmental compartments. nih.govresearchgate.net The chemical stability of the biphenyl (B1667301) structure, enhanced by the high degree of chlorine substitution, renders these compounds recalcitrant to breakdown processes. wikipedia.orgwikipedia.org

The persistence of a PCB congener is strongly linked to the number and position of chlorine atoms on the biphenyl rings. wikipedia.orgwikipedia.org Generally, an increase in the number of chlorine atoms leads to greater resistance to degradation. wikipedia.orginternationalscholarsjournals.com Highly chlorinated congeners, those with five or more chlorine atoms, are particularly bio-refractory, especially to aerobic bacteria. internationalscholarsjournals.com Their low water solubility and high octanol-water partition coefficients (Kow) cause them to adhere strongly to organic matter in soil and sediments, reducing their bioavailability to microorganisms. wikipedia.orginternationalscholarsjournals.comfrontiersin.org

Degradation of PCBs in the environment can occur through both abiotic and biotic pathways, although these processes are often slow for highly chlorinated congeners.

Abiotic Degradation: Abiotic degradation of PCBs in the atmosphere can occur through photolysis, where UV radiation from the sun breaks the carbon-chlorine bonds. wikipedia.org However, this process is generally less significant for PCBs adsorbed to soil or sediment particles. wikipedia.org The estimated atmospheric half-life for the gas-phase reaction of a pentachlorobiphenyl isomer with hydroxyl radicals ranges from 8 to 80 days. epa.gov For another isomer adsorbed onto silica (B1680970) gel and irradiated with simulated sunlight, a half-life of 9.19 days was observed. epa.gov

Biotic Degradation: Microbial degradation is a primary pathway for the breakdown of PCBs in the environment. nih.gov However, the effectiveness of this process is highly dependent on the PCB congener and the environmental conditions.

Anaerobic Degradation: Under anaerobic conditions, typically found in deeper layers of sediments and waterlogged soils, highly chlorinated PCBs can undergo reductive dechlorination. internationalscholarsjournals.comfrontiersin.orgnih.gov In this process, microorganisms use the PCB molecule as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. frontiersin.org This typically involves the preferential removal of meta- and para- positioned chlorines, producing less chlorinated congeners that may then be susceptible to aerobic degradation. internationalscholarsjournals.com

Aerobic Degradation: Aerobic bacteria, which require oxygen, are generally effective at degrading lightly chlorinated PCBs (those with four or fewer chlorine atoms). internationalscholarsjournals.com The degradation pathway often involves a series of enzymatic reactions, including oxidation by dioxygenase enzymes. wikipedia.org However, highly chlorinated congeners like this compound are often resistant to this process. internationalscholarsjournals.com The presence of chlorine atoms at the ortho- positions, as in PCB 100, can sterically hinder the enzymes responsible for breaking down the biphenyl structure. wikipedia.org

Recent research has identified specific microorganisms capable of degrading highly chlorinated PCBs under laboratory conditions. These findings highlight the potential for bioremediation, although the rates and extent of degradation are influenced by numerous factors.

| Microorganism | PCB Congener(s) | Degradation Findings | Conditions |

| Microbacterium paraoxydans | Pentachlorobiphenyl (PentaCB) | 23.9% degradation within 4 hours; complete degradation within 12 hours. frontiersin.orgbiorxiv.orgnih.govnih.gov | Laboratory enzymatic assay, 1 mg/L PentaCB, optimal pH 6.0. frontiersin.orgbiorxiv.orgnih.gov |

| Anabaena PD-1 (cyanobacterium) | Aroclor 1254 (mixture including pentaCBs) | Total degradation of 84.4% after 25 days; half-life of 11.36 days. nih.gov | Laboratory culture, 2 mg/L Aroclor 1254. nih.gov |

| Anabaena PD-1 (cyanobacterium) | Pentachlorobiphenyls (pentaCBs) in Aroclor 1254 | Degradation ranged from 30.8% to 90.6% after 25 days. nih.gov | Laboratory culture. nih.gov |

| Pseudomonas testosteroni B-356 | Aroclor 1242 (mixture) | Degraded approximately 30% of Aroclor 1242 in soil microcosms. cdnsciencepub.comnih.gov | Presence of biphenyl as a co-substrate and a surfactant-producing bacterium. cdnsciencepub.comnih.gov |

Several factors can limit the rate and extent of PCB degradation in the natural environment.

| Factor | Influence on Degradation |

| Bioavailability | Low water solubility and strong sorption to soil and sediment organic matter reduce the availability of highly chlorinated PCBs to microorganisms. wikipedia.orginternationalscholarsjournals.com |

| Co-substrates | The presence of more easily degradable compounds, like biphenyl, can stimulate the growth of PCB-degrading bacteria and enhance the degradation of more complex congeners. cdnsciencepub.comnih.gov |

| PCB Concentration | High concentrations (>1000 mg/kg) can be toxic to microbial communities, while very low concentrations (<50 mg/kg) may not be sufficient to induce the necessary degradative enzymes. wikipedia.org |

| Environmental Conditions | Factors such as pH, temperature, and the presence of electron donors/acceptors significantly influence microbial activity and, consequently, PCB degradation rates. internationalscholarsjournals.com |

| Microbial Population | The presence and activity of indigenous microbial strains capable of degrading PCBs are crucial. It may take months for microbial populations to adapt and activate their degradative capabilities upon initial exposure. wikipedia.org |

Biotransformation and Metabolic Pathways of 2,2 ,3,6,6 Pentachlorobiphenyl

Microbial Degradation Mechanisms in Environmental Matrices

Microorganisms play a pivotal role in the environmental degradation of PCBs. The breakdown of these persistent organic pollutants can occur under both aerobic and anaerobic conditions, with the specific pathways and efficiencies being heavily influenced by the degree and pattern of chlorine substitution on the biphenyl (B1667301) rings.

Anaerobic Reductive Dechlorination Processes

In anaerobic environments, such as contaminated sediments, a different microbial process known as reductive dechlorination is the primary mechanism for PCB biotransformation. wikipedia.org This process involves the removal of chlorine atoms from the biphenyl rings, with the PCB congener acting as an electron acceptor. wikipedia.org Reductive dechlorination is particularly important for highly chlorinated PCBs, which are often resistant to aerobic attack.

Studies have demonstrated that microorganisms in anaerobic slurries can dechlorinate highly chlorinated PCBs to less chlorinated congeners, primarily tri- and di-chlorinated biphenyls. oup.comnih.gov This process makes the resulting compounds less toxic and more susceptible to subsequent aerobic degradation. epa.gov Research on the dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) has shown preferential removal of chlorine atoms at the meta and para positions. oup.comnih.gov The process can lead to the formation of various tetrachlorobiphenyls, trichlorobiphenyls, and dichlorobiphenyls. oup.com For instance, the dechlorination of 2,3,4,5,6-pentachlorobiphenyl by anaerobic microbial granules has been shown to proceed through the formation of 2,3,4,6-tetrachlorobiphenyl, 2,4,6-trichlorobiphenyl, and 2,4-dichlorobiphenyl. researchgate.net

The microorganisms responsible for reductive dechlorination are often difficult to isolate, but evidence suggests that some Dehalococcoides species and sulfate-reducing bacteria may be involved. oup.comnih.govresearchgate.net

Influence of Chlorine Substitution Patterns on Biodegradation Rates

The rate and extent of PCB biodegradation are profoundly influenced by the number and position of chlorine atoms on the biphenyl structure.

General trends in biodegradability based on chlorine substitution include:

Inverse Correlation with Chlorination: Degradation rates generally decrease as the degree of chlorination increases. Mono- and dichlorobiphenyls are degraded more readily than tri-, tetra-, and pentachlorobiphenyls. researchgate.net

Impact of Ortho-Chlorines: The presence of chlorine atoms at the ortho positions (carbons 2, 2', 6, and 6') significantly hinders biodegradation. researchgate.netnih.gov PCBs with two or more ortho-chlorines are particularly recalcitrant.

Positional Preference in Dechlorination: During anaerobic reductive dechlorination, chlorine atoms at the meta and para positions are generally more susceptible to removal than those at the ortho positions. epa.govresearchgate.net This leads to an accumulation of ortho-substituted congeners. epa.gov

Single vs. Both Ring Substitution: PCBs where all chlorine atoms are on a single ring tend to be degraded more rapidly than those with the same number of chlorines distributed across both rings. researchgate.netnih.gov

Enzymatic Metabolism in Non-Human Biota

In higher organisms, the metabolism of PCBs is primarily an enzymatic process mediated by cytochrome P450 (CYP) enzymes. nih.govcdc.gov This metabolic pathway leads to the formation of hydroxylated metabolites (OH-PCBs), which can have different toxicological properties than the parent compounds. nih.govepa.gov

Role of Cytochrome P450 Enzymes in Hydroxylation of Related Pentachlorobiphenyls

The cytochrome P450 monooxygenase system is a key player in the Phase I metabolism of PCBs in a wide range of non-human biota, including mammals, birds, and fish. nih.govoup.comnih.gov These enzymes catalyze the insertion of a hydroxyl group onto the PCB molecule, either through direct insertion or via the formation of an arene oxide intermediate. nih.govnih.gov

The specific CYP isoforms involved can vary between species, leading to different metabolite profiles. mdpi.com For instance, in rodents, CYP2B enzymes are significantly involved in the metabolism of non-coplanar PCBs. nih.gov Studies on various pentachlorobiphenyls have shown that the position of hydroxylation is influenced by the chlorine substitution pattern. For example, the metabolism of 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) in mouse models and with human liver microsomes has been investigated, revealing the formation of several hydroxylated metabolites. semanticscholar.orgnih.govnih.gov Similarly, 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (B1207924) (4-OH-CB107) is a major metabolite of PCB-105 and PCB-118, formed via hydroxylation and a chlorine shift by CYP1A and CYP2B enzymes. oup.com

The induction of specific CYP enzymes by exposure to PCBs can also influence the metabolic fate of these compounds. epa.govresearchgate.net

Characterization and Identification of Hydroxylated Metabolites (OH-PCBs)

The metabolism of pentachlorobiphenyls results in the formation of various hydroxylated derivatives. These OH-PCBs have been detected in a range of environmental samples and animal tissues. nih.govoup.com

For example, the metabolism of 2,2',3,5',6-pentachlorobiphenyl (PCB 95) in mice and with human liver microsomes leads to the formation of metabolites such as 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-OH-PCB95). semanticscholar.orgnih.gov Studies with poplar plants have also identified 4'-OH-PCB95 as a major metabolite of PCB 95. nih.gov

Research on environmentally exposed wildlife, such as grey seals, has identified specific OH-PCBs that accumulate in the blood, including 4-OH-2,3,5,3',4'-pentachlorobiphenyl. nih.gov The structure of these persistent OH-PCBs often features the hydroxyl group in a para or meta position, with adjacent chlorine atoms. nih.govresearchgate.net

The characterization of these metabolites is crucial as some OH-PCBs can exhibit greater biological activity than their parent compounds. epa.gov These metabolites can be further conjugated in Phase II metabolic reactions to form sulfates and glucuronides, which facilitates their excretion. acs.orgacs.org

Table 2: Examples of Hydroxylated Metabolites of Pentachlorobiphenyls

| Parent PCB Congener | Major Hydroxylated Metabolite(s) | Biological System | Citation |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-OH-PCB95) | Human liver microsomes, Poplar plants | semanticscholar.orgnih.gov |

| PCB 105 / PCB 118 | 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) | Rodents | oup.com |

| Environmentally Exposed PCBs | 4-OH-2,3,5,3',4'-pentachlorobiphenyl | Grey seals | nih.gov |

Atropselective Biotransformation and Enantiomeric Fraction Dynamics

Due to the presence of chlorine atoms at the ortho positions, 2,2',3,6,6'-pentachlorobiphenyl is a chiral molecule existing as two stable rotational isomers, or atropisomers, that are non-superimposable mirror images of each other. The biotransformation of this PCB congener can be atropselective, meaning that one atropisomer may be metabolized at a different rate than the other. This selectivity can lead to an enrichment of the less readily metabolized atropisomer in various tissues.

Research has shown that the metabolism of structurally similar chiral PCBs, such as PCB 95 (2,2',3,5',6-pentachlorobiphenyl), is indeed atropselective. semanticscholar.org In studies with human liver microsomes, the metabolism of PCB 95 to its hydroxylated metabolites was found to be enantioselective. semanticscholar.orgnih.gov Specifically, the second eluting atropisomer of 2,2',3,5',6-pentachlorobiphenyl-4'-ol was preferentially formed. semanticscholar.orgnih.gov This suggests that the cytochrome P450 (CYP) enzymes responsible for metabolism exhibit a preference for one atropisomer over the other.

In vivo studies using transgenic mouse models have further illuminated the dynamics of enantiomeric fractions. For instance, in mice with a liver-specific deletion of the cpr gene (which codes for cytochrome P450 reductase), the disposition of PCB 91 (2,2',3,4',6-pentachlorobiphenyl) was investigated. chemrxiv.org These studies help to understand how impaired metabolism affects the atropselective oxidation of PCBs to their hydroxylated metabolites. chemrxiv.org While direct data on the enantiomeric fractions of this compound was not found in the provided search results, the principles of atropselective metabolism observed for structurally related congeners are highly relevant. The differential metabolism of atropisomers can have significant toxicological implications, as the individual atropisomers of a PCB and its metabolites may exhibit different biological activities and toxicities.

In Vitro and Ex Vivo Studies of Metabolic Pathways for Pentachlorobiphenyls

In vitro and ex vivo studies are crucial for identifying the specific metabolic pathways and the enzymes involved in the biotransformation of pentachlorobiphenyls. These studies typically utilize systems such as liver microsomes, which contain a high concentration of CYP enzymes, and cell lines that are metabolically active.

For instance, studies on 2,4,6,2',6'-pentachlorobiphenyl (PCB 104) have investigated its metabolism in human vascular endothelial cells. nih.govoup.com These studies have shown that PCB 104 can induce proinflammatory reactions, and while they focused on the toxicological endpoints, they provide a cellular context for its metabolic activity. nih.govoup.com

Research on the structurally related PCB 95 using human liver microsomes has identified several hydroxylated metabolites (OH-PCBs). semanticscholar.orgnih.gov The formation of these metabolites is a primary pathway of PCB biotransformation, catalyzed by CYP enzymes. The general metabolic scheme for PCBs involves an initial oxidation to form an arene oxide intermediate, which can then rearrange to form various hydroxylated congeners. researchgate.net

Further investigations into the metabolism of other pentachlorobiphenyls, like PCB 91, in mouse models have identified specific hydroxylated metabolites, with 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91) being a major product found in tissues and excreta. chemrxiv.org The metabolism of PCBs can also lead to the formation of other types of metabolites, including sulfated and glucuronidated conjugates, which are typically more water-soluble and facilitate excretion. acs.org Studies with human-relevant cell lines like HepG2 have demonstrated the formation of hydroxylated, sulfated, and glucuronidated metabolites for other PCB congeners. acs.org

While specific in vitro and ex vivo metabolic data for this compound were not detailed in the provided search results, the metabolic pathways observed for other pentachlorobiphenyls provide a strong indication of the likely biotransformation routes for this congener. These pathways primarily involve hydroxylation mediated by CYP enzymes, followed by potential conjugation reactions.

Molecular and Cellular Interactions of 2,2 ,3,6,6 Pentachlorobiphenyl

Mechanistic Studies of Intracellular Signaling Modulation

2,2',3,6,6'-Pentachlorobiphenyl, also known as PCB 95, is a non-dioxin-like polychlorinated biphenyl (B1667301) that has been shown to directly interact with and modulate the function of ryanodine (B192298) receptors (RyRs), which are critical intracellular calcium (Ca²⁺) release channels located on the endoplasmic/sarcoplasmic reticulum. nih.govnih.gov This interaction leads to significant alterations in neuronal Ca²⁺ signaling, a process fundamental to neurodevelopment and plasticity. nih.gov

Research has demonstrated that PCB 95, a tri-ortho substituted congener, is a potent sensitizer (B1316253) of RyRs, effectively stabilizing the receptor in its open conformation. nih.govnih.gov This action enhances the release of Ca²⁺ from intracellular stores. nih.gov Studies using rat brain microsomes have shown that PCB 95 selectively mobilizes Ca²⁺ from ryanodine-sensitive stores in a dose-dependent manner, with an EC₅₀ of 3.5 μM, an effect that is not observed with coplanar PCBs like PCB 66 and PCB 126. nih.gov Furthermore, PCB 95 enhances the binding of [³H]ryanodine, a ligand that binds to the open state of the RyR channel, with high potency in the rat hippocampus, cerebellum, and cerebral cortex (EC₅₀ = 12-24 μM). nih.gov This congener alters the receptor's modulation by Ca²⁺ and magnesium (Mg²⁺), thereby stabilizing a high-affinity conformation. nih.gov

The functional consequence of this RyR sensitization is a change in the dynamics of intracellular Ca²⁺. In cultured primary rat hippocampal neurons, acute exposure to PCB 95 increases the frequency and amplitude of spontaneous Ca²⁺ transients in both the soma and dendrites. nih.gov Conversely, prolonged exposure (48 hours) to PCB 95 can lead to a depletion of RyR-sensitive Ca²⁺ stores, resulting in an attenuated amplitude of electrically evoked Ca²⁺ transients. nih.gov This modulation of Ca²⁺ signaling by PCB 95 is a key mechanism behind its observed effects on neuronal structures, such as promoting dendritic growth. nih.govnih.govelsevierpure.com This dendrite-promoting effect is dependent on RyR activity, as it can be blocked by RyR antagonists. nih.gov The downstream signaling cascade involves the activation of Ca²⁺/calmodulin-dependent protein kinase I (CaMKI), cAMP response element-binding protein (CREB), and subsequent upregulation of Wnt2 transcription. nih.govnih.gov

| Parameter | Value | Brain Region/System | Reference |

| EC₅₀ (Ca²⁺ Mobilization) | 3.5 μM | Rat Cortical Microsomes | nih.gov |

| EC₅₀ ([³H]ryanodine binding) | 12-24 μM | Rat Hippocampus, Cerebellum, Cerebral Cortex | nih.gov |

| Effect on Spontaneous Ca²⁺ Transients (Acute) | Increased frequency and amplitude | Cultured Hippocampal Neurons | nih.gov |

| Effect on Evoked Ca²⁺ Transients (Prolonged) | Decreased amplitude | Cultured Hippocampal Neurons | nih.gov |

While dioxin-like PCBs exert their effects primarily through the aryl hydrocarbon receptor (AhR), non-dioxin-like (NDL) congeners such as PCB 95 are generally considered not to be ligands for the AhR. nih.govwikipedia.org The structural basis for AhR binding is a planar or coplanar conformation, which allows the molecule to fit into the receptor's binding pocket. nih.govnih.gov PCB 95, with its three ortho-chlorine substituents, has a non-planar structure that sterically hinders rotation around the biphenyl bond, preventing it from adopting the planar conformation required for high-affinity AhR binding. nih.govnih.gov

However, other NDL PCBs, which are structurally distinct from PCB 95, have been shown to interact with other nuclear receptors. For instance, a range of non-coplanar PCBs, though not PCB 95 specifically in these studies, can directly activate the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov This activation can lead to the transcriptional regulation of target genes, such as those encoding for CYP3A4 and MDR1, in a manner that is dependent on the specific PCB congener and the tissue type. nih.gov

It is the physicochemical properties of PCBs, such as their lipophilicity, electron affinity, and entropy, that govern their binding affinities to receptors like the AhR. nih.govnih.gov Models have been developed to quantify the AhR binding and subsequent enzyme induction for all 209 PCB congeners, demonstrating that congeners with higher electron affinities and lower lipophilicities and entropies tend to be more potent ligands for the AhR. nih.gov These models confirm that non-planar congeners like PCB 95 have negligible AhR activity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Biological Interactions

Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding and predicting the biological activity of PCB congeners based on their molecular structure. For interactions with ryanodine receptors, a distinct structure-activity relationship (SAR) has been established for NDL PCBs. nih.gov The number and position of chlorine atoms, particularly in the ortho positions, are primary determinants of a congener's ability to activate RyRs. nih.govnih.gov

A QSAR model developed to predict the RyR1 activity for all 209 PCB congeners identified the number of ortho-chlorines as a key factor. nih.gov Congeners with two or more ortho-substituents, which forces a non-coplanar structure, generally exhibit higher potency towards RyRs. nih.govnih.gov This structural feature is crucial for the neurotoxicity associated with RyR activation. nih.gov The QSAR analysis predicts that a large number of PCBs are likely to be active at the RyR. nih.gov

Specifically for PCB 95, its tri-ortho substitution pattern contributes to its high potency in sensitizing RyRs. nih.govnih.gov In contrast, coplanar PCBs, which lack ortho-chlorines, or those with only a single ortho-chlorine like PCB 66, show negligible activity at the RyR. nih.govnih.gov Further studies expanding the SAR have confirmed that a minimum of a mono-ortho substitution is necessary for RyR activity, with non-ortho PCB 11 showing no activity. nih.gov The potency can be significantly affected by the substitution pattern on the rest of the molecule; for example, shifting meta-substitutions to para-positions can result in a dramatic reduction in potency. nih.gov While the QSAR models provide good predictions for substitution pattern trends, in vitro assays have sometimes shown higher potency than predicted, indicating the complexity of these interactions. nih.gov

| PCB Congener | Ortho-Chlorine Substitutions | RyR Activity | Reference |

| PCB 95 | 3 (2,2',6) | High Potency | nih.govnih.gov |

| PCB 66 | 1 (2) | Negligible | nih.govnih.gov |

| PCB 126 | 0 | None | nih.gov |

| PCB 202 | 4 (2,2',6,6') | Very High Potency | nih.gov |

| PCB 11 | 0 | None | nih.gov |

The non-planar structure of PCB 95, resulting from its three ortho-chlorine substituents, not only prevents AhR binding but also introduces the property of chirality. nih.govacs.org Due to hindered rotation around the biphenyl bond, PCB 95 exists as two stable, non-superimposable mirror-image enantiomers, known as atropisomers (aR- and aS-PCB 95). nih.govescholarship.org This stereochemistry plays a crucial role in molecular recognition by biological targets, particularly the ryanodine receptor.

Studies have demonstrated that the interaction of PCB 95 with RyRs is enantioselective. nih.govescholarship.org Research on RyR1-enriched microsomes revealed that aR-PCB 95 has a significantly greater potency and efficacy compared to aS-PCB 95. nih.govescholarship.org The aR-PCB 95 atropisometer showed more than four times greater potency (EC₅₀ = 0.20 ± 0.05 μM) and a higher efficacy in [³H]ryanodine binding assays. nih.govescholarship.org It also induced a much greater rate of Ca²⁺ efflux from the microsomes compared to the aS-atropisometer. nih.govescholarship.org The racemic mixture of PCB 95 displayed intermediate activity. nih.govescholarship.org

This enantioselectivity is not limited to PCB 95. Studies with another chiral PCB, 2,2′,3,3′,6,6′-hexachlorobiphenyl (PCB 136), also showed that one enantiomer was active in enhancing [³H]ryanodine binding to RyR1 and RyR2, while the other was inactive. acs.org These findings highlight that the three-dimensional structure of the PCB molecule is a critical determinant for its interaction with the receptor binding site. The differential actions of PCB atropisomers on biological targets like RyRs are significant, as enantioselective enrichment of certain PCBs is observed in various ecosystems. nih.govescholarship.org This stereoselectivity may help to clarify the health risks associated with exposure to these chiral compounds. escholarship.org

| PCB 95 Atropisomer | EC₅₀ ([³H]Ryanodine Binding on RyR1) | Efficacy (Bₘₐₓ) | Ca²⁺ Efflux Rate | Reference |

| aR-PCB 95 | 0.20 ± 0.05 μM | 3.74 ± 0.07 μM | 7.72 ± 0.31 nmol/sec/mg | nih.govescholarship.org |

| aS-PCB 95 | >4x weaker than aR | ~1.3x lower than aR | >3x slower than aR | nih.govescholarship.org |

| rac-PCB 95 | Intermediate | Intermediate | Intermediate | nih.govescholarship.org |

Investigations in Model Biological Systems

The molecular and cellular effects of this compound have been investigated in various model biological systems, providing crucial insights into its mechanisms of action. In vitro studies using primary neuron-glia co-cultures from mice have been particularly informative. nih.gov These studies have demonstrated that PCB 95 enhances dendritic growth, a key aspect of neuronal development and connectivity. nih.govnih.gov For instance, exposure of hippocampal and cortical neuron-glia co-cultures to PCB 95 resulted in increased dendritic arborization. nih.gov Interestingly, this effect was found to be sex-dependent, with female neurons showing enhanced dendritic growth while male neurons did not. nih.gov

Further in vitro experiments have utilized dissociated cultures of primary rat hippocampal neurons to dissect the signaling pathways involved. nih.govnih.gov In this model system, PCB 95 was shown to increase spontaneous Ca²⁺ oscillations, an effect that was blocked by the RyR antagonist ryanodine, confirming the receptor's role. nih.govelsevierpure.comnih.gov These studies also established the downstream signaling cascade, showing that PCB 95 activates CREB and upregulates Wnt2, and that blocking components of the CaMKI-CREB-Wnt2 pathway prevents the PCB-induced dendritic growth. nih.govnih.gov

Transgenic mouse models have also been employed to study the in vivo disposition and metabolism of PCB 95. acs.orgnih.gov These studies have shown that PCB 95 is metabolized by cytochrome P450 enzymes, and this metabolism can be atropselective. acs.orgnih.gov For example, studies in wildtype, Cyp2abfgs-null, and CYP2A6-humanized mice revealed differences in the disposition and enantiomeric fractions of PCB 95 in various tissues, including the brain and liver, highlighting the role of specific enzymes in its processing. acs.org

The zebrafish (Danio rerio) model has been used to assess the developmental neurotoxicity of PCB 95 and related congeners. nih.gov In zebrafish muscle homogenates, PCB 95 was confirmed to be a highly efficacious sensitizer of RyRs, consistent with findings in mammalian systems. nih.gov Exposure of larval zebrafish to PCB 95 resulted in altered photomotor behavior, and the structure-activity relationship for these behavioral effects mirrored that for RyR sensitization, further linking RyR activity to the neurotoxic outcomes of these compounds. nih.gov

Studies in Primary Neuronal Cell Cultures

Research utilizing primary neuronal cell cultures has been instrumental in elucidating the mechanisms of neurotoxicity for various polychlorinated biphenyls (PCBs). Although direct studies on this compound are not available, investigations into other ortho-substituted PCBs offer a predictive framework for its potential effects.

Studies on cerebellar granule cell cultures have shown that the chlorination pattern of PCBs is a critical determinant of their neurotoxic effects. Specifically, ortho-substituted non-dioxin-like PCBs have been found to increase the activity of protein kinase C (PKC), a key enzyme in neuronal signaling pathways that modulate motor behavior, learning, and memory. nih.gov This effect was observed to be independent of the aryl hydrocarbon (Ah) receptor, suggesting a distinct mechanism of action for this subgroup of PCBs. nih.gov The activation of PKC by these congeners is thought to be mediated through the production of reactive oxygen species (ROS). nih.gov

Furthermore, research on PC-12 pheochromocytoma cells, a common model for studying dopamine-synthesizing neurons, has demonstrated that certain ortho-substituted nonplanar PCB congeners can lead to a decrease in cellular dopamine (B1211576) concentrations. epa.gov This effect was not observed with planar, dioxin-like congeners, again highlighting a different mechanistic pathway for ortho-substituted PCBs. epa.gov Given that this compound is an ortho-substituted congener, it is plausible that it could exert similar effects on dopaminergic systems.

The table below summarizes findings on the effects of ortho-substituted PCBs in neuronal cell cultures.

| Cell Type | PCB Congener(s) Studied | Observed Effect | Implicated Mechanism |

| Cerebellar Granule Cells | PCB-52, PCB-4 (ortho-substituted) | Increased Protein Kinase C (PKC) activity | Reactive Oxygen Species (ROS) production, Ah-receptor independent |

| PC-12 Pheochromocytoma Cells | 2,4,4', 2,4,2',4', and 2,5,2',5' (ortho-substituted) | Reduced cellular dopamine concentrations | Ah-receptor independent |

Advanced Analytical Methodologies for 2,2 ,3,6,6 Pentachlorobiphenyl

Methodological Approaches for Congener-Specific PCB Analysis

Historically, PCB analysis relied on methods that quantified PCBs as commercial mixtures, such as Aroclors. However, this approach has significant limitations as environmental weathering and metabolic processes alter the composition of PCB mixtures, making comparisons to commercial standards inaccurate. Consequently, the current standard is congener-specific analysis, which identifies and quantifies individual PCB congeners. escholarship.org This approach provides a more accurate assessment of contamination and potential toxicity.

Congener-specific analysis is essential because the toxicological properties of PCBs vary significantly between individual congeners. For instance, some congeners exhibit dioxin-like toxicity, while others, like 2,2',3,6,6'-pentachlorobiphenyl, are noted for other biological effects. Therefore, methods that can resolve and quantify individual congeners from complex environmental mixtures are paramount. The United States Environmental Protection Agency (U.S. EPA) has developed methods, such as EPA Method 1668, which utilize high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the congener-specific determination of PCBs in various matrices. clu-in.orgthermofisher.com

Sample Preparation and Extraction Protocols from Diverse Matrices

The effective extraction and cleanup of this compound from various environmental and biological samples is a critical first step in its analysis. The choice of method depends on the sample matrix, which can range from water and soil to biological tissues and air.

Common Extraction Techniques:

Soxhlet Extraction: A classic and robust method for extracting PCBs from solid samples like soil, sediment, and tissue. cdc.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more modern and efficient technique that uses elevated temperatures and pressures to reduce solvent consumption and extraction time. thermofisher.com

Solid-Phase Extraction (SPE): Commonly used for extracting PCBs from aqueous samples, where water is passed through a solid sorbent that retains the PCBs. cdc.govnih.gov

Liquid-Liquid Extraction (LLE): A standard method for partitioning PCBs from water samples into an immiscible organic solvent. cdc.gov

Following extraction, a cleanup step is typically necessary to remove interfering co-extracted compounds, such as lipids from biological samples or humic acids from soil. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel, Florisil, or alumina. cdc.gov

Below is a table summarizing common extraction protocols for different matrices.

Table 1: Sample Preparation and Extraction Protocols for PCB Analysis| Matrix | Extraction Method | Typical Solvents | Cleanup Adsorbents |

|---|---|---|---|

| Soil/Sediment | Soxhlet, Accelerated Solvent Extraction (ASE) | Hexane/Acetone, Dichloromethane/Hexane | Silica Gel, Alumina |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane | C18, Silica Gel |

| Biological Tissues | Soxhlet, ASE, Pressurized Liquid Extraction | Hexane/Dichloromethane | Florisil, Gel Permeation Chromatography (GPC) |

| Air | Adsorption onto Polyurethane Foam (PUF) or XAD-2 resin | Hexane, Diethyl Ether | Silica Gel |

High-Resolution Chromatographic Separation Techniques

Due to the existence of 209 different PCB congeners, high-resolution chromatographic techniques are essential to separate this compound from other co-eluting congeners and isomers.

Gas Chromatography (GC) with Capillary Columns for Isomer Resolution

Gas chromatography (GC) is the primary technique for separating PCB congeners. The use of high-resolution capillary columns, typically long (60-100 meters) and with a narrow internal diameter, is standard practice. nih.govresearchgate.net The stationary phase of the column is a critical factor in achieving the desired separation. A poly(5%-phenyl methyl)siloxane stationary phase is commonly used for PCB analysis. nih.gov

Optimizing the GC temperature program is crucial for resolving complex mixtures of PCBs. A slow temperature ramp allows for the separation of closely eluting congeners. Even with highly efficient columns, co-elution of some congeners can occur, necessitating the use of highly selective detectors like mass spectrometers to differentiate them. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Atropisomer Separation

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called atropisomers. These atropisomers can exhibit different toxicological properties and may be metabolized at different rates in biological systems. Therefore, their separation and individual quantification are of significant interest.

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating PCB atropisomers. sciencepg.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each atropisomer, leading to their separation. Cellulose-based CSPs, such as cellulose tris(4-methylbenzoate), have been successfully used to resolve the enantiomers of various pentachlorobiphenyls. sciencepg.com The mobile phase, typically a non-polar solvent like n-hexane, and the column temperature are optimized to achieve the best separation. sciencepg.com Studies on other chiral PCBs, such as PCB 84 and PCB 95, have demonstrated the efficacy of columns like Nucleodex β-PM for achieving baseline separation of atropisomers. uky.edunih.gov

Advanced Detection and Quantification Methods

Following chromatographic separation, sensitive and selective detectors are required for the accurate identification and quantification of this compound.

Mass Spectrometry (MS) Techniques: HRMS, GC-MS

Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is the definitive technique for the analysis of PCBs. It provides both qualitative (identification based on mass-to-charge ratio) and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS): In its common form, GC-MS uses a quadrupole mass analyzer. For enhanced selectivity, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving detection limits. researchgate.net For even greater selectivity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) can be used. thermofisher.compragolab.cz In this technique, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored.

High-Resolution Mass Spectrometry (HRMS): For the most demanding applications requiring the highest level of certainty and the lowest detection limits, high-resolution mass spectrometry (HRMS) is used. jeolusa.commeasurlabs.com HRMS instruments can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental composition. measurlabs.com This capability enables the differentiation of target analytes from matrix interferences that may have the same nominal mass but a different exact mass. jeolusa.com EPA Method 1668A, a benchmark for PCB analysis, mandates the use of HRGC/HRMS. thermofisher.com

The table below summarizes key parameters for the mass spectrometric detection of pentachlorobiphenyls.

Table 2: Mass Spectrometry Parameters for Pentachlorobiphenyl Analysis| Technique | Ionization Mode | Monitored Ions (m/z) for Pentachlorobiphenyls | Key Advantages |

|---|---|---|---|

| GC-MS (SIM) | Electron Ionization (EI) | 324, 326, 254 | Good sensitivity and selectivity |

| GC-MS/MS (SRM) | Electron Ionization (EI) | Precursor -> Product ion transitions (e.g., 326 -> 254) | Excellent selectivity, reduced matrix effects |

| GC-HRMS | Electron Ionization (EI) | Exact masses of molecular ions (e.g., m/z 323.8804) | Highest selectivity and accuracy, lowest detection limits |

Hyphenated Techniques for Enhanced Characterization

Hyphenated analytical techniques, which couple a separation technique with a detection technique, have become indispensable for the analysis of complex mixtures like PCBs. These methods offer superior resolution, sensitivity, and specificity compared to conventional standalone techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of PCBs. In this method, gas chromatography separates the individual PCB congeners based on their boiling points and polarity, while mass spectrometry provides identification and quantification based on their mass-to-charge ratio. For this compound, GC-MS analysis typically involves monitoring specific ions that are characteristic of this congener, allowing for its selective detection even in the presence of co-eluting compounds.

Tandem Mass Spectrometry (GC-MS/MS) offers a significant enhancement in selectivity over single-quadrupole GC-MS. nih.gov This technique involves the selection of a precursor ion specific to this compound, its fragmentation through collision-induced dissociation, and the subsequent detection of specific product ions. This two-stage mass analysis minimizes interferences from matrix components and other PCB congeners, leading to more accurate and reliable quantification at very low concentrations. While specific operational parameters can vary between laboratories, a common approach involves an initial gas chromatography separation followed by detection using a triple quadrupole mass spectrometer. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) provides a powerful tool for resolving highly complex mixtures of PCBs that are often difficult to separate using conventional one-dimensional GC. dioxin20xx.orggcms.cz In GCxGC, two columns with different stationary phases are coupled in series. cloudfront.net The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column, creating a two-dimensional chromatogram with significantly increased peak capacity. For the analysis of PCBs, including this compound, common column combinations involve a non-polar first-dimension column and a more polar or shape-selective second-dimension column. restek.com This orthogonality in separation mechanisms allows for the resolution of congeners that may co-elute on a single column.

| Analytical Technique | Principle | Advantages for this compound Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC, identification and quantification by MS. | Good sensitivity and selectivity for routine analysis. |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Enhanced selectivity through precursor and product ion monitoring. | Excellent for trace-level quantification in complex matrices, minimizing interferences. nih.gov |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | High-resolution separation using two orthogonal columns. | Superior separation of complex PCB mixtures, resolving co-eluting congeners. dioxin20xx.orggcms.cz |

Quality Assurance/Quality Control (QA/QC) in Congener Analysis

Robust QA/QC protocols are essential to ensure the accuracy, reliability, and comparability of data generated during the analysis of this compound. These measures are implemented throughout the entire analytical process, from sample collection to data reporting.

Key QA/QC procedures in PCB congener analysis include:

Method Blanks: A method blank (an analyte-free matrix) is processed alongside the samples to assess for any contamination introduced during the analytical procedure. The absence of this compound in the method blank is crucial for ensuring that reported sample concentrations are not artificially elevated.

Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known concentration of this compound and other target analytes. The analysis of the LCS is used to monitor the performance of the entire analytical method. The recovery of the spiked analytes must fall within established acceptance criteria to validate the batch of samples. epa.gov

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): To evaluate the effect of the sample matrix on the analytical method, a known amount of this compound is added to a duplicate of a sample. The recovery of the spike provides information on matrix interference, while the relative percent difference (RPD) between the MS and MSD assesses the precision of the method in that specific matrix. epa.gov

Surrogate Standards: A surrogate standard, a compound that is chemically similar to the target analyte but not expected to be present in the samples, is added to every sample before extraction. The recovery of the surrogate is monitored to assess the efficiency of the sample preparation and analysis for each individual sample.

Calibration Verification: The instrument's calibration is periodically checked by analyzing a standard of known concentration. The response must be within a specified percentage of the initial calibration to ensure the instrument's continued accuracy. epa.gov

| QA/QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Blank | Assess laboratory contamination. | Below the reporting limit. |

| Laboratory Control Sample (LCS) | Monitor method performance. | Recovery within 70-130% of the true value. epa.gov |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Evaluate matrix effects and precision. | Recovery within 70-130%; Relative Percent Difference (RPD) ≤ 20%. epa.gov |

| Surrogate Standard | Assess individual sample preparation efficiency. | Recovery within 40-150%. epa.gov |

| Calibration Verification | Ensure ongoing instrument accuracy. | Within ±20% of the initial calibration. epa.gov |

Reference Materials and Calibration Standards Development

The availability of high-purity reference materials and accurately certified calibration standards is fundamental for the reliable quantification of this compound. These materials serve as the basis for instrument calibration and for verifying the accuracy of analytical measurements.

Certified Reference Materials (CRMs) for this compound are produced by national metrology institutes and accredited reference material producers. esslabshop.com The development of a CRM involves several key steps:

Synthesis and Purification: this compound is synthesized and then subjected to rigorous purification techniques to achieve a very high level of purity. The synthesis of specific PCB congeners can be a complex process, often involving multi-step organic reactions.

Characterization and Purity Assessment: The purified compound is extensively characterized using a variety of analytical techniques to confirm its identity and to determine its purity. This may include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatographic methods.

Certification: The concentration of the this compound in a solution is certified through a metrologically valid procedure, often involving comparison to a primary standard. The certified value is accompanied by an uncertainty statement that quantifies the level of confidence in the value.

Computational and Theoretical Approaches in 2,2 ,3,6,6 Pentachlorobiphenyl Research

Molecular Modeling and Docking Simulations for Receptor-Ligand Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as PCB 140, and a biological receptor at the atomic level. These methods are crucial for understanding the mechanisms of toxicity and endocrine disruption associated with PCBs.

The fundamental principle of molecular docking is to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. This involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

In the context of PCB research, docking simulations can elucidate how these compounds interact with various receptors, such as the aryl hydrocarbon receptor (AhR), ryanodine (B192298) receptors (RyRs), and steroid hormone receptors. For instance, studies have shown that the binding affinity of PCB congeners to the AhR is highly dependent on their structure, particularly their ability to adopt a coplanar conformation. While di-ortho substituted PCBs like PCB 140 are generally considered non-coplanar and thus weak AhR binders, computational models can help to quantify the energetic penalties associated with achieving a more planar geometry, providing a rationale for their lower toxic equivalency factors compared to coplanar PCBs.

Furthermore, molecular modeling can be used to investigate the interactions of PCB metabolites, such as hydroxylated PCBs (OH-PCBs), with their target receptors. These metabolites can have different binding affinities and biological activities compared to the parent compounds. For example, docking studies can help to explain the stereoselective binding of chiral PCB atropisomers and their metabolites to receptors like the ryanodine receptor, which has been implicated in the developmental neurotoxicity of some PCBs. acs.org

The insights gained from molecular modeling and docking are instrumental in developing structure-activity relationships (SARs) that can predict the biological activity of uncharacterized PCB congeners and their metabolites, thereby reducing the need for extensive animal testing.

Predictive Models for Environmental Fate and Transport (e.g., Fugacity Models)

Predictive models are essential for understanding and forecasting the environmental distribution and long-range transport of persistent organic pollutants (POPs) like PCB 140. Fugacity models are a particularly useful class of predictive models for this purpose. ulisboa.pt

Fugacity, a concept related to chemical potential, represents the "escaping tendency" of a chemical from a particular environmental phase (e.g., air, water, soil, sediment, biota). ulisboa.pt Fugacity models use the principle of mass balance to describe the movement and partitioning of chemicals between different environmental compartments. ulisboa.pttul.cz These models are structured in levels of increasing complexity:

Level I: Describes the equilibrium distribution of a chemical in a closed system.

Level II: Includes advective transport (inflow and outflow) in a steady-state, equilibrium system.

Level III: Accounts for non-equilibrium conditions by incorporating transport processes like diffusion and intermedia transport rates.

Level IV: Introduces time-dependency to simulate the dynamic behavior of a chemical in the environment.

For a compound like PCB 140, fugacity models can predict its partitioning behavior based on its physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These models can estimate the concentrations of PCB 140 in various environmental media and predict its potential for long-range atmospheric transport and bioaccumulation in food webs. ulisboa.pt

By integrating data on environmental conditions (e.g., temperature, wind speed, organic carbon content of soil) and emission sources, these models can provide a comprehensive picture of the environmental fate of PCB 140 on a regional or global scale. This information is critical for environmental risk assessment and the development of effective management strategies for PCB-contaminated sites.

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. bioone.org This approach is particularly valuable for estimating key environmental parameters of PCB congeners, including PCB 140, which are often difficult or expensive to measure experimentally.

QSPR models are developed by establishing a mathematical relationship between a set of molecular descriptors and a specific property. bioone.org Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. The process typically involves:

Data Collection: Gathering experimental data for a specific property (e.g., log Kow, water solubility, vapor pressure) for a series of related compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the property of interest. bioone.orgnih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For PCBs, QSPR models have been successfully developed to predict a wide range of environmental parameters, including:

Octanol-Water Partition Coefficient (log Kow): A measure of a chemical's hydrophobicity and its potential for bioaccumulation. researchgate.net

Octanol-Air Partition Coefficient (log Koa): Important for understanding the partitioning of a chemical between the atmosphere and terrestrial or aquatic environments. nih.gov

Bioconcentration Factor (BCF): Indicates the extent to which a chemical is absorbed by an organism from the surrounding water. bioone.org

Henry's Law Constant: Describes the partitioning of a chemical between air and water.

The table below provides an example of how QSPR can be applied, showing the relationship between the number of chlorine atoms and the predicted log BCF for various pentachlorobiphenyls.

| Compound | Number of Chlorine Atoms | Predicted log BCF |

| 2,2',3,4,5'-Pentachlorobiphenyl | 5 | 5.38 bioone.org |

| 2,2',4,5,5'-Pentachlorobiphenyl | 5 | 5.40 bioone.org |

| 2,2',3',4,5-Pentachlorobiphenyl | 5 | 5.43 bioone.org |

| This table is for illustrative purposes and the predicted values are based on a specific QSPR model. |

By providing reliable estimates of these parameters, QSPR models facilitate the environmental risk assessment of PCB congeners for which experimental data are lacking.

In Silico Approaches for Predicting Biotransformation Pathways and Metabolite Formation

In silico (computer-based) approaches are increasingly being used to predict the biotransformation of xenobiotics like PCB 140. These methods help to identify potential metabolites and elucidate the metabolic pathways involved, which is crucial for understanding the toxicity and bioactivation of these compounds. nih.govnih.govucl.ac.uk

Several in silico tools and methodologies are available for predicting metabolism:

Expert Systems: These are knowledge-based systems that use a set of predefined biotransformation rules derived from experimental data. Tools like Meteor Nexus can predict the likely metabolites of a parent compound based on known enzymatic reactions (e.g., phase I and phase II metabolism). ucl.ac.uk

Machine Learning Models: These models are trained on large datasets of metabolic reactions to learn the patterns of biotransformation. They can predict the sites of metabolism on a molecule and the likelihood of different metabolic reactions occurring.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the activation energies for different metabolic reactions, providing insights into the feasibility and regioselectivity of metabolism.

For PCB 140, in silico approaches can predict its oxidation by cytochrome P450 (CYP) enzymes, which is the primary route of phase I metabolism. These models can identify the most likely positions on the biphenyl (B1667301) rings for hydroxylation, leading to the formation of various hydroxylated metabolites (OH-PCBs). nih.govsemanticscholar.org Furthermore, these tools can predict subsequent phase II reactions, such as glucuronidation and sulfation, which facilitate the excretion of the metabolites.

Recent studies have utilized tools like BioTransformer and GLORYx to predict the metabolites of various flame retardants, a class of compounds that shares structural similarities with PCBs. nih.gov These tools can predict a wide range of biotransformation products from different metabolic processes, including those mediated by gut microbiota. nih.gov The table below illustrates the kind of output one might expect from such predictive tools.

| Parent Compound | Predicted Metabolite | Predicted Biotransformation |

| 2,2',3,6,6'-Pentachlorobiphenyl | Hydroxylated pentachlorobiphenyl | Cytochrome P450-mediated oxidation |

| This compound | Dihydroxylated pentachlorobiphenyl | Further oxidation of a hydroxylated metabolite |

| This is a simplified, illustrative example of potential predictions. |

The ability to predict the formation of potentially toxic metabolites is a significant advantage of in silico approaches. For example, some OH-PCBs are known to be more potent endocrine disruptors or neurotoxicants than their parent compounds. By anticipating the formation of such metabolites, researchers can prioritize them for further toxicological testing. acs.org

Future Research Directions and Unaddressed Academic Questions

Refinement of Analytical Methods for Ultra-Trace Level Detection

The accurate quantification of 2,2',3,6,6'-pentachlorobiphenyl at ultra-trace levels in complex environmental and biological matrices remains a significant challenge. While current methods like gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) are powerful, there is a continuous need for improvement. epa.gov Future research will likely focus on:

Enhanced Sensitivity and Selectivity: Developing novel extraction and clean-up procedures to minimize matrix interference and improve the signal-to-noise ratio for more accurate detection at lower concentrations. nih.gov

Miniaturization and High-Throughput Analysis: Innovations such as directly suspended liquid-phase microextraction (DSLPME) offer advantages in terms of reduced solvent consumption, sample preparation time, and cost, making large-scale monitoring more feasible. nih.gov

Advanced Detection Techniques: Exploring the potential of techniques like surface-enhanced Raman scattering (SERS) and ultra-sensitive capillary electrophoresis for rapid and highly specific detection of PCB congeners, including at trace levels. mdpi.comelsevierpure.com The development of methods that can distinguish between isomers is also a key area of interest. mdpi.com

A persistent challenge in congener-specific analysis is the potential for co-elution, where multiple PCB congeners are not fully separated by the chromatographic column, leading to inaccuracies in quantification. epa.gov Addressing this requires the use of dual-column chromatography or high-resolution mass spectrometry. epa.gov Furthermore, ensuring comparability and standardization between different laboratories is crucial for reliable environmental monitoring and risk assessment. epa.gov

Comprehensive Elucidation of Minor Biotransformation Pathways

The metabolism of PCBs is a complex process that influences their toxicity and persistence. nih.gov While major metabolic pathways are relatively well-understood, the minor biotransformation pathways of this compound are less characterized. Future research should aim to:

Identify Novel Metabolites: Utilize advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify previously unknown or minor metabolites formed during the biotransformation of this specific congener.

Characterize Enzymatic Processes: Investigate the specific roles of different cytochrome P450 (CYP) enzymes and other enzyme systems in the formation of these minor metabolites. Studies on other pentachlorobiphenyls suggest the involvement of various P450 isoforms. nih.gov

Assess the Biological Activity of Metabolites: Determine the toxicological significance of these minor metabolites, as some hydroxylated PCBs (OH-PCBs) can be more toxic than their parent compounds. nih.gov Reactive intermediates like arene oxides and quinones can form harmful adducts with cellular macromolecules. nih.gov

Understanding these minor pathways is crucial for a complete picture of the congener's metabolic fate and its ultimate biological impact.

Advanced Understanding of Stereoselective Biological Interactions

Due to hindered rotation around the biphenyl (B1667301) bond, some PCB congeners, including those with certain substitution patterns, can exist as stable rotational isomers, or atropisomers. The stereoselective metabolism and biological interactions of these atropisomers are an emerging area of research. For this compound, future investigations should focus on:

Atropselective Metabolism: Determining whether the biotransformation of this congener is stereoselective, leading to the preferential formation of certain atropisomeric metabolites. Studies on other PCBs have demonstrated atropselective metabolism by human liver microsomes. nih.gov

Differential Biological Effects: Investigating whether the individual atropisomers of this compound and its metabolites exhibit different toxicities, receptor binding affinities, or other biological activities.

Enantioselective Analytical Methods: Developing and applying analytical techniques that can separate and quantify the individual atropisomers in environmental and biological samples to assess their differential fate and effects.

A deeper understanding of stereoselectivity is essential for a more accurate risk assessment, as the biological activity of a PCB congener can be dependent on its three-dimensional structure.

Development of Novel Bioremediation Strategies for Highly Chlorinated Congeners

Highly chlorinated PCBs, like pentachlorobiphenyls, are generally more resistant to biodegradation than their less chlorinated counterparts. nih.govnih.gov This persistence poses a significant challenge for the remediation of contaminated sites. Future research in bioremediation should explore:

Microbial Degradation Enhancement: Identifying and isolating novel microorganisms or microbial consortia with enhanced capabilities to degrade highly chlorinated PCBs. nih.gov Recent research has identified bacteria like Microbacterium paraoxydans that can degrade pentachlorobiphenyl. nih.gov

Genetic and Metabolic Engineering: Modifying the metabolic pathways of known PCB-degrading bacteria to improve their efficiency and broaden their substrate range to include more recalcitrant congeners. elsevierpure.com

Combined Remediation Approaches: Investigating the efficacy of sequential anaerobic and aerobic bioremediation processes, where anaerobic dechlorination of highly chlorinated congeners is followed by aerobic degradation of the resulting less-chlorinated products. nih.gov

Innovative Stimulation Techniques: Exploring the use of agents like resuscitation-promoting factors (Rpf) to stimulate the activity of dormant PCB-degrading bacteria in contaminated soils, offering a novel in-situ bioremediation strategy. nih.gov Fungal bioremediation also shows promise for highly polluted soils. mdpi.com

The high hydrophobicity and low aqueous solubility of highly chlorinated PCBs are major hurdles for bioremediation. nih.gov Therefore, strategies to enhance their bioavailability to microorganisms are also a critical area of research.

Integrated Modeling of Environmental Fate and Biological Processing of Specific PCB Congeners

To predict the long-term environmental behavior and potential risks of this compound, it is crucial to develop and refine integrated models. These models should incorporate:

Physicochemical Properties and Environmental Partitioning: Utilizing accurate data on properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) to model the congener's distribution in air, water, soil, and sediment. epa.govresearchgate.net

Transport and Degradation Processes: Including parameters for atmospheric transport, deposition, and degradation rates in various environmental compartments to predict its persistence and long-range transport potential. nih.govepa.gov

Bioaccumulation and Trophic Transfer: Modeling the uptake, biotransformation, and elimination of the congener in different organisms to understand its bioaccumulation potential and biomagnification through food webs. nih.govresearchgate.net

Structure-Activity Relationships: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and toxicity of specific congeners based on their chemical structure, including the number and position of chlorine atoms. nih.gov

By integrating these different aspects, researchers can create more realistic and predictive models to assess the environmental fate and ecological risks associated with specific PCB congeners like this compound. nih.govepa.gov

Q & A

Q. What are the standard analytical methods for detecting and quantifying PCB 96 in environmental matrices?

PCB 96 is typically analyzed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) as outlined in EPA Method 1668A for aqueous samples, with detection limits as low as 51–221 pg/L depending on congener specificity . For solid matrices (e.g., soil, sediment), EPA Method 8082A recommends gas chromatography (GC) with electron capture detection, achieving a quantification limit of 0.8 µg/kg . Key challenges include distinguishing PCB 96 from co-eluting congeners like PCB 94 (CAS 73575-55-0) and PCB 89 (73575-57-2), necessitating rigorous column selection and mass spectral confirmation .

Q. How is PCB 96 structurally identified and differentiated from other pentachlorobiphenyls?

PCB 96 (CAS 73575-54-9) is distinguished by its substitution pattern: chlorine atoms at positions 2, 2', 3, 6, and 6' on the biphenyl ring. Structural confirmation requires GC retention time alignment with certified standards (e.g., C-096N from Shanghai Lai Ang Biotech) and mass spectral interpretation focusing on characteristic ion clusters (e.g., m/z 326 for molecular ion [M]⁺ and m/z 256/258 for fragment ions) . Reference standards are critical, as misidentification can occur with isomers like PCB 94 (2,2',3,5,6'-pentachlorobiphenyl) due to similar chromatographic behavior .

Q. What regulatory guidelines govern PCB 96 handling and disposal?

PCB 96 is classified as a "First Specific Chemical Substance" under the Chemical Review Act, requiring confirmation certificates for use in Japan . Safety protocols mandate avoiding dermal contact and inhalation, with immediate decontamination using soap and water for spills . Waste disposal must comply with EPA Toxic Substances Control Act (TSCA) regulations for polychlorinated biphenyls, emphasizing incineration or approved chemical destruction methods .

Advanced Research Questions